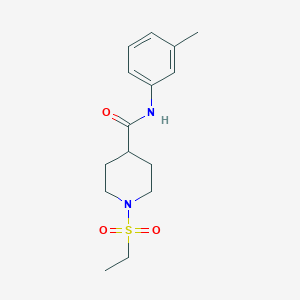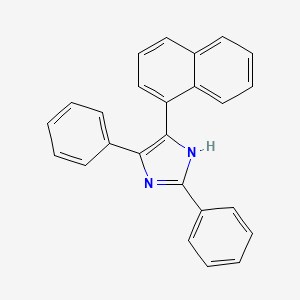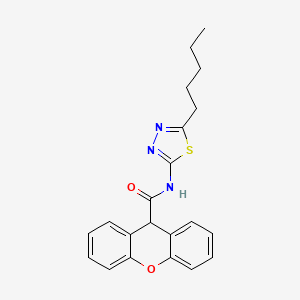![molecular formula C24H30N2O3S B4614656 2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)
2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
The compound falls within the category of tetrahydroisoquinoline derivatives, a category known for its diverse synthetic routes and significant pharmacological activities. These compounds are synthesized through various methods, including Pictet–Spengler reactions, and are analyzed for their molecular structure and properties to understand their potential applications in different fields.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the Pictet–Spengler reaction, which allows for the cyclization of β-phenylethylamine derivatives with aldehydes or ketones. For instance, the preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] derivatives has been reported to yield high through N-sulfonyl Pictet–Spengler reactions, indicating a versatile synthetic approach for creating complex molecular frameworks related to the compound of interest (Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by detailed NMR and X-ray diffraction studies, revealing crucial information about their conformation and stereochemistry. For instance, the conformational analysis of tetrahydroisoquinoline- and piperidine-fused oxadiazaphosphinanes shed light on the spatial arrangement of atoms and the stereochemical preferences of these molecules (Zalán et al., 2006).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives participate in a wide range of chemical reactions, reflecting their reactive nature and potential for further chemical modifications. For example, the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives as antihypertensive agents illustrate the functionalization of these molecules to achieve desired biological activities (Watanuki et al., 2011).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, including their solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are typically investigated using various analytical techniques, such as crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives, such as acidity, basicity, and reactivity towards different reagents, are determined by their molecular structure. These properties influence their behavior in chemical reactions and their interaction with biological targets. Studies on the binding of tetrahydroisoquinoline derivatives to specific enzymes or receptors provide insights into their mechanism of action and potential therapeutic uses (Grunewald et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Mechanistic Studies
- Preparation and Synthetic Applications : A study demonstrates a high-yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] derivatives, showcasing the use of N-(2-nitrophenyl)sulfonyl as an activating and protecting group in key Pictet–Spengler reactions (Liu et al., 2006). This method emphasizes the strategic use of sulfonyl groups for the synthesis of complex heterocyclic compounds.
- Mechanistic Insights into Alkyl Transfer Reactions : Research on the kinetics of reactions involving sulfonium salts with various amines, including piperidine and tetrahydroisoquinoline, sheds light on the structure/reactivity relationship and proposes mechanisms involving hypervalent intermediates (Young & Ruekberg, 1989).
Anticancer and Antimicrobial Applications
- Anticancer Potential : A library of piperidine ring-fused aromatic sulfonamides, including tetrahydroisoquinolines, has been synthesized and shown to induce oxidative stress, glutathione depletion, and cytotoxic effects in various cancer cell lines, highlighting their potential as anticancer agents (Madácsi et al., 2013).
- Antimicrobial Activity : Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been synthesized and screened for antimicrobial activity, revealing promising activities against pathogenic strains of bacteria and fungi, suggesting potential applications in addressing antimicrobial resistance (Zaki et al., 2019).
Material Science and Photocatalysis
- Photooxidation Catalysts : Research into the efficient generation of singlet oxygen and the photooxidation of sulfide into sulfoxide has been conducted using bicyclometalated Iridium(III) complexes, indicating the utility of these processes in synthetic chemistry and material science applications (Li & Ye, 2019).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-phenylpropylsulfonyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c27-24(25-15-12-21-10-4-5-11-23(21)19-25)22-13-16-26(17-14-22)30(28,29)18-6-9-20-7-2-1-3-8-20/h1-5,7-8,10-11,22H,6,9,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDAIIDROUOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4614592.png)
![N-methyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4614596.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4614607.png)

![2-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614626.png)


![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)
![3-(2-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614674.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)
![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)